

Bis(trimethylsilyl) malonate chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(trimethylsilyl) malonate*

Cat. No.: *B098957*

[Get Quote](#)

An In-Depth Technical Guide to **Bis(trimethylsilyl) malonate**: Synthesis, Reactivity, and Applications

Introduction

Bis(trimethylsilyl) malonate, a silylated derivative of malonic acid, is a versatile reagent in modern synthetic chemistry and materials science.^[1] Characterized by the replacement of the acidic protons of malonic acid's carboxyl groups with trimethylsilyl (TMS) groups, this compound offers unique reactivity that distinguishes it from its more common dialkyl counterparts like diethyl malonate. The presence of the TMS ethers enhances its solubility in non-polar organic solvents and provides a thermally labile protecting group, enabling reactions under specific, often milder, conditions.^[1] While it serves as a crucial precursor in the fabrication of advanced semiconductor materials, its utility in constructing complex organic molecules, particularly in the synthesis of β -keto acids and their derivatives, makes it an invaluable tool for researchers in drug development and fine chemical synthesis.^{[2][3]} This guide provides an in-depth exploration of its chemical structure, synthesis, reactivity, and key applications, grounded in established protocols and mechanistic insights.

Molecular Structure and Physicochemical Properties

The chemical structure of **bis(trimethylsilyl) malonate**, systematically named bis(trimethylsilyl) propanedioate, is foundational to its reactivity.^[4] The molecule consists of a central three-carbon malonate backbone with two carbonyl groups. Each carbonyl group is esterified with a trimethylsilyl group, $(\text{CH}_3)_3\text{Si}-$.

Caption: Chemical structure of **bis(trimethylsilyl) malonate**.

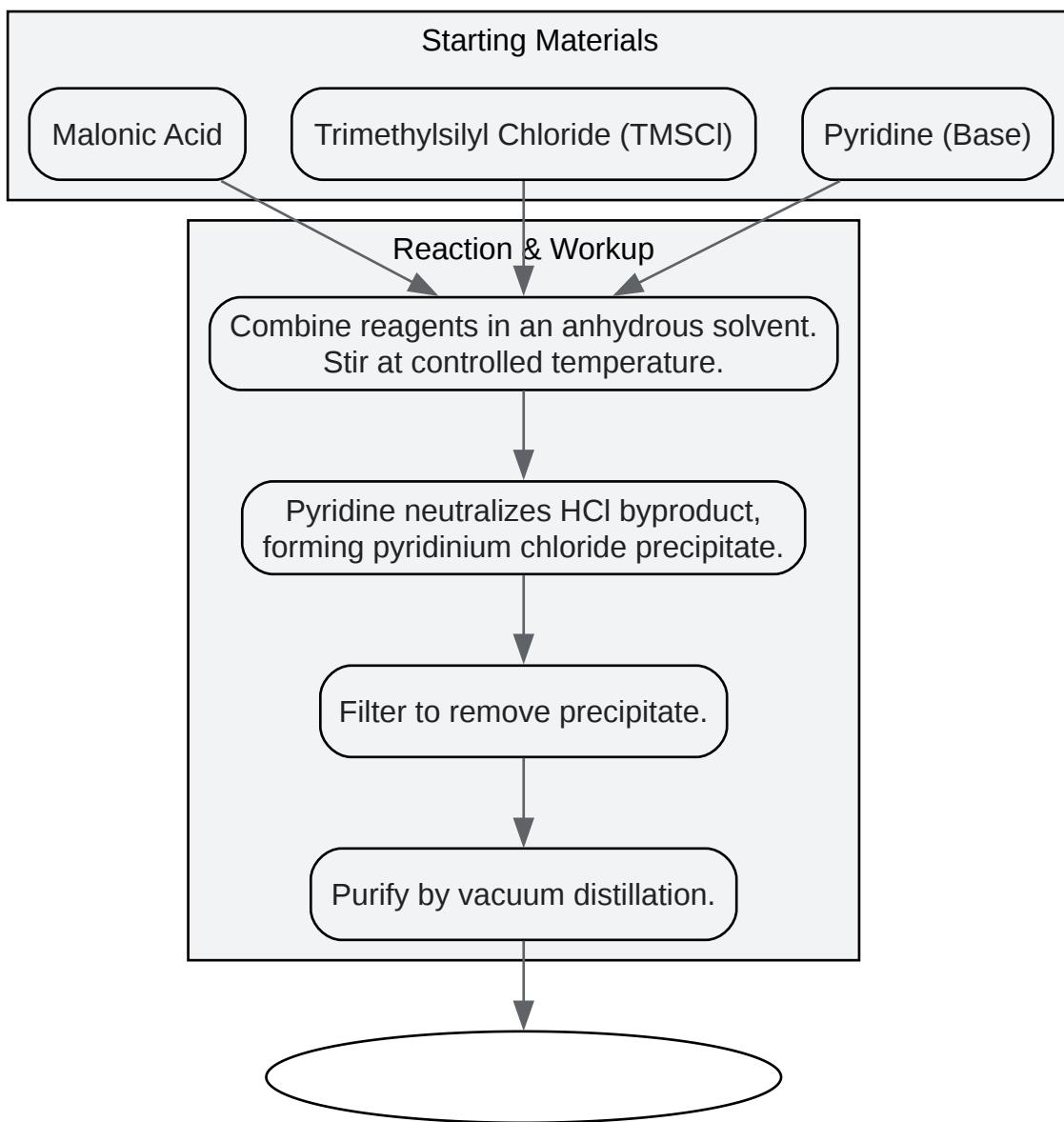

The Si-O bonds are significantly more labile than the C-O bonds found in typical dialkyl malonates. This lability is central to many of its synthetic applications, particularly in acylation reactions where the TMS group acts as an excellent leaving group. Furthermore, the bulky trimethylsilyl groups provide steric shielding around the carbonyl centers, influencing the reagent's reactivity profile, especially in cyclocondensation reactions where it is noted to be less reactive than less sterically hindered analogs.[\[5\]](#)

Table 1: Physicochemical Properties of **Bis(trimethylsilyl) malonate**

Property	Value	References
IUPAC Name	bis(trimethylsilyl) propanedioate	[4]
CAS Number	18457-04-0	[2] [6]
Molecular Formula	C ₉ H ₂₀ O ₄ Si ₂	[4]
Molecular Weight	248.42 g/mol	[2] [6]
Appearance	Colorless to light yellow liquid	[1]
Density	0.974 g/mL at 25 °C	[2] [6]
Boiling Point	63-66 °C at 1 mmHg	[2] [6]
Refractive Index	n _{20/D} 1.416	[2] [6]
Flash Point	24 °C (75.2 °F) - closed cup	[2] [6]
SMILES	C(C)OC(=O)CC(=O)O(C)C	[2] [4]

Synthesis and Purification

The most common and straightforward synthesis of **bis(trimethylsilyl) malonate** involves the silylation of malonic acid.[\[5\]](#) This process leverages a reactive silylating agent, typically trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrogen chloride byproduct.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **bis(trimethylsilyl) malonate**.

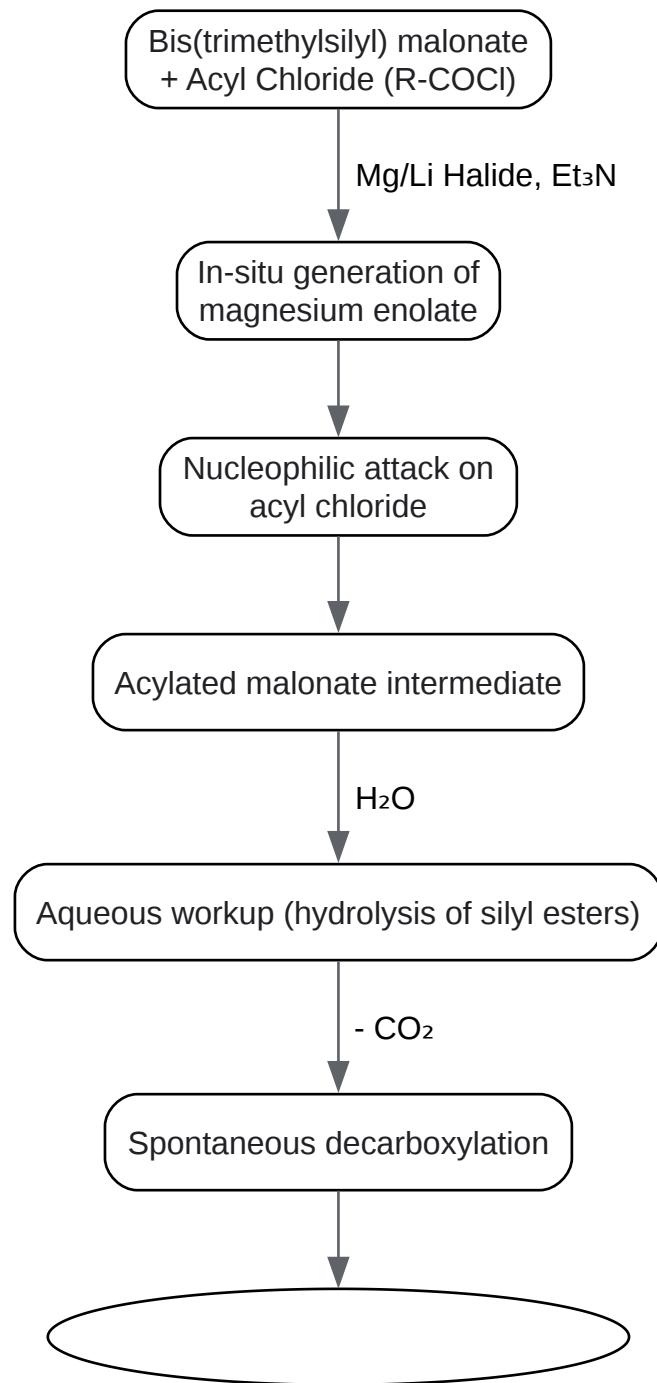
Experimental Protocol: Synthesis of Bis(trimethylsilyl) malonate[5]

- Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend malonic acid (1 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane.

- Addition of Base: Add pyridine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.
- Silylation: Cool the solution in an ice bath. Add trimethylsilyl chloride (2.2 equivalents) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. During this time, a white precipitate of pyridinium chloride will form.
- Workup: Filter the reaction mixture under inert atmosphere to remove the pyridinium chloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.
- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield **bis(trimethylsilyl) malonate** as a yellowish oil.[\[1\]](#)[\[5\]](#)

Causality: The use of an anhydrous solvent is critical because TMSCl and the product are both highly moisture-sensitive.[\[7\]](#) Pyridine serves not only as a base to drive the reaction to completion by scavenging HCl but also as a catalyst. Using a slight excess of the base and silylating agent ensures the complete conversion of the dicarboxylic acid.

Structural Characterization


The identity and purity of the synthesized product are confirmed using standard spectroscopic methods.

- ¹H NMR: A sharp singlet around δ 0.3 ppm corresponding to the 18 protons of the two equivalent trimethylsilyl groups, and a singlet around δ 3.2 ppm for the two methylene protons of the malonate backbone.
- IR Spectroscopy: Key signals include a strong C=O stretching band around 1720 cm^{-1} and a C-H stretching band around 2960 cm^{-1} .[\[1\]](#)
- Mass Spectrometry (GC-MS): The mass spectrum will show characteristic fragmentation patterns, including peaks corresponding to the loss of methyl groups and the trimethylsilyl

moiety.[\[4\]](#)

Chemical Reactivity and Synthetic Applications Synthesis of β -Keto Acids and Methyl Ketones

A primary application of **bis(trimethylsilyl) malonate** is in acylation reactions to form β -keto acids, which are valuable intermediates in pharmaceutical synthesis.[\[1\]](#)[\[2\]](#) It reacts smoothly with acid chlorides or acyl carbonates in the presence of a base like triethylamine and a Lewis acid catalyst, such as magnesium or lithium halides.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of β -keto acids.

The trimethylsilyl group is an ideal leaving group in this context. The initial acylation product is a β -keto bis(trimethylsilyl) ester. Upon aqueous workup, the silyl esters are readily hydrolyzed to the corresponding dicarboxylic acid, which often undergoes spontaneous decarboxylation to

yield the final methyl ketone product.[1] This method provides a high-yield, one-pot procedure for converting carboxylic acids (via their acid chlorides) into methyl ketones.[8]

Cyclocondensation Reactions

Bis(trimethylsilyl) malonate can act as a three-carbon building block in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic systems.[5] However, its utility in this area is limited by its relatively low reactivity compared to other malonylating agents like bis(2,4,6-trichlorophenyl) malonates.[1][5]

The reduced reactivity stems from two factors:

- **Steric Hindrance:** The bulky TMS groups can impede the approach of the nucleophile to the carbonyl carbon.
- **Electronic Effects:** The silyl ester carbonyl is less electrophilic than the corresponding acyl chloride or activated phenyl ester.

Under harsh thermal conditions required to drive the reaction, **bis(trimethylsilyl) malonate** can undergo decomposition via desilylation and decarboxylation, leading to undesired side products rather than the intended cyclized compound.[5] Therefore, for challenging cyclocondensations, more reactive malonate derivatives are generally preferred.

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

In materials science, **bis(trimethylsilyl) malonate** serves as an effective precursor for the MOCVD of high-k dielectric thin films, such as hafnium dioxide (HfO_2) and zirconium dioxide (ZrO_2).[1][2][3] These materials are critical components in modern semiconductor devices. The precursor's volatility and its ability to form stable metal malonate complexes allow for the controlled, low-temperature deposition of high-quality, uniform oxide films.[1]

Handling, Storage, and Safety

Bis(trimethylsilyl) malonate is a flammable liquid and is sensitive to moisture.[2][7][9] Proper handling and storage are essential to ensure safety and maintain the reagent's integrity.

- Handling: All manipulations should be carried out in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.[2][9] Keep the compound away from heat, sparks, and open flames.[9] All equipment should be properly grounded to prevent static discharge. [7]
- Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] For long-term storage, refrigeration at 2°C - 8°C is recommended to minimize degradation.[10] It should be stored away from incompatible materials such as water, strong acids, strong oxidizing agents, and alcohols.[7]
- First Aid: In case of skin contact, wash immediately with soap and plenty of water.[7][9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[7] Seek immediate medical attention in case of significant exposure or ingestion.[7][9]

Conclusion

Bis(trimethylsilyl) malonate is a reagent of significant utility, bridging the gap between classical organic synthesis and modern materials science. Its unique structural features—namely, the labile Si-O bonds—render it an excellent precursor for the synthesis of β -keto acids and a viable, though sometimes limited, partner in cyclocondensation reactions. Its role in MOCVD for producing high-purity dielectric films underscores its importance in the technology sector. For the research scientist, a thorough understanding of its reactivity profile, coupled with stringent adherence to safety and handling protocols, is key to successfully leveraging this versatile compound in the development of novel molecules and materials.

References

- Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. *Molecules*, 6(4), 338-352. [\[Link\]](#).
- PubChem. Bis(trimethylsilyl)
- PubChem. Bis[2-(trimethylsilyl)]
- Fisher Scientific. SAFETY DATA SHEET - Bis(trimethylsilyl)
- SpectraBase. Bis(trimethylsilyl) 2-ethylmalonate - Optional[MS (GC)] - Spectrum. [\[Link\]](#).
- NIST.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 马来酸双(三甲硅烷)酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bis(trimethylsilyl) malonate 98 18457-04-0 [sigmaaldrich.com]
- 4. Bis(trimethylsilyl) malonate | C9H20O4Si2 | CID 87656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 马来酸双(三甲硅烷)酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.dk [fishersci.dk]
- 10. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [Bis(trimethylsilyl) malonate chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098957#bis-trimethylsilyl-malonate-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com